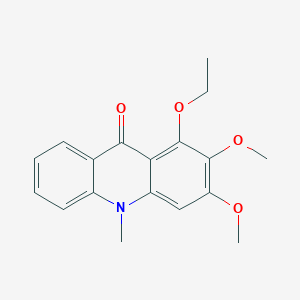
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one, also known as EMDMA, is a synthetic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In
Mécanisme D'action
The exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and signaling pathways. In vivo studies have shown that it can protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one offers several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one and to identify its molecular targets. Finally, the development of new derivatives and analogs of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one could lead to the discovery of novel compounds with improved biological activity and selectivity.
Méthodes De Synthèse
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by the condensation with ethyl acetoacetate. The resulting product is then subjected to cyclization and methylation reactions to obtain 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. The purity of the compound can be improved through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In neuroscience, it has been investigated for its potential as a neuroprotective agent and as a tool to study neurotransmitter release and synaptic plasticity.
Propriétés
Numéro CAS |
17014-45-8 |
|---|---|
Nom du produit |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO4/c1-5-23-18-15-13(10-14(21-3)17(18)22-4)19(2)12-9-7-6-8-11(12)16(15)20/h6-10H,5H2,1-4H3 |
Clé InChI |
QXPWHTCIGCYKCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
SMILES canonique |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
Synonymes |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9(10H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
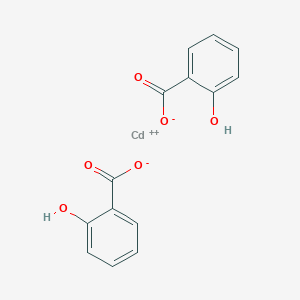
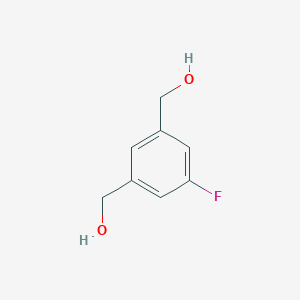

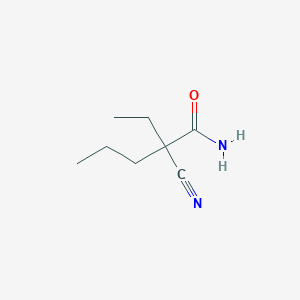
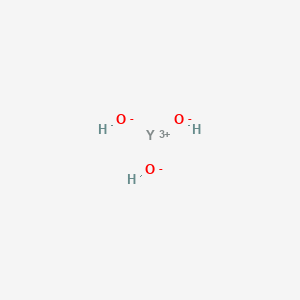
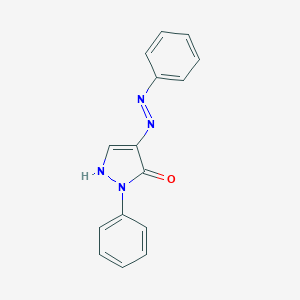
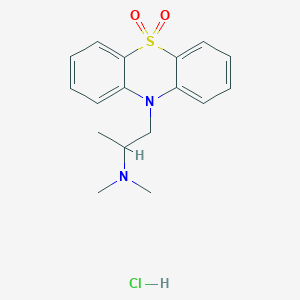
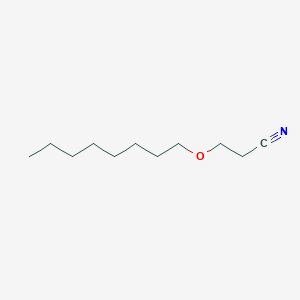

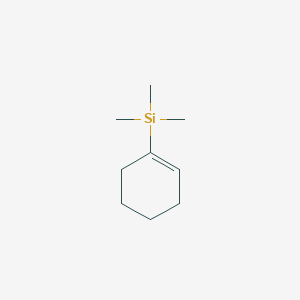
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

